molecular formula C26H27N3 B7758222 2-(4-(tert-butyl)phenyl)-N-phenethylquinazolin-4-amine

2-(4-(tert-butyl)phenyl)-N-phenethylquinazolin-4-amine

Cat. No.: B7758222
M. Wt: 381.5 g/mol
InChI Key: GNJYETIKJJSBRO-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenyl)-N-phenethylquinazolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-butyl)phenyl)-N-phenethylquinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method is the cyclization of anthranilic acid derivatives with formamide or its equivalents. The introduction of the tert-butyl group can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The phenethyl group is often introduced via a nucleophilic substitution reaction using phenethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-butyl)phenyl)-N-phenethylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Phenethylamine, tert-butyl chloride, and various nucleophiles.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds with various functional groups.

Scientific Research Applications

2-(4-(tert-butyl)phenyl)-N-phenethylquinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(tert-butyl)phenyl)-N-phenethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with enzymes and receptors, modulating their activity. The tert-butyl and phenethyl groups may enhance the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(tert-butyl)phenyl)-N-phenethylquinazolin-4-amine stands out due to its unique combination of the quinazoline core with tert-butyl and phenethyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-N-(2-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3/c1-26(2,3)21-15-13-20(14-16-21)24-28-23-12-8-7-11-22(23)25(29-24)27-18-17-19-9-5-4-6-10-19/h4-16H,17-18H2,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJYETIKJJSBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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